molecular formula C15H12F3NO B14788900 1-(Naphthalen-1-yl)-5-(trifluoromethyl)pyrrolidin-2-one

1-(Naphthalen-1-yl)-5-(trifluoromethyl)pyrrolidin-2-one

Cat. No.: B14788900
M. Wt: 279.26 g/mol
InChI Key: JDDKJKYETIDTEJ-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-yl)-5-(trifluoromethyl)pyrrolidin-2-one is a synthetic organic compound characterized by the presence of a naphthalene ring, a trifluoromethyl group, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphthalen-1-yl)-5-(trifluoromethyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the reaction of naphthalene derivatives with trifluoromethylated reagents under controlled conditions. The pyrrolidinone ring is then introduced through cyclization reactions involving appropriate precursors.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to enhance reaction efficiency and yield. The process often requires stringent control of reaction parameters such as temperature, pressure, and pH to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Naphthalen-1-yl)-5-(trifluoromethyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens, acids, or bases can be employed under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Naphthalen-1-yl)-5-(trifluoromethyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-yl)-5-(trifluoromethyl)pyrrolidin-2-one involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the naphthalene ring may facilitate interactions with hydrophobic regions of the target molecules. The pyrrolidinone moiety can contribute to the overall conformation and reactivity of the compound.

Comparison with Similar Compounds

    1-(Naphthalen-1-yl)pyrrolidin-2-one: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    5-(Trifluoromethyl)pyrrolidin-2-one: Lacks the naphthalene ring, affecting its overall structure and reactivity.

    1-(Phenyl)-5-(trifluoromethyl)pyrrolidin-2-one: Contains a phenyl group instead of a naphthalene ring, leading to variations in its interactions and applications.

Uniqueness: 1-(Naphthalen-1-yl)-5-(trifluoromethyl)pyrrolidin-2-one is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the naphthalene ring and the trifluoromethyl group distinguishes it from other similar compounds and may enhance its utility in various research and industrial applications.

Properties

Molecular Formula

C15H12F3NO

Molecular Weight

279.26 g/mol

IUPAC Name

1-naphthalen-1-yl-5-(trifluoromethyl)pyrrolidin-2-one

InChI

InChI=1S/C15H12F3NO/c16-15(17,18)13-8-9-14(20)19(13)12-7-3-5-10-4-1-2-6-11(10)12/h1-7,13H,8-9H2

InChI Key

JDDKJKYETIDTEJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1C(F)(F)F)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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